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molecular formula C10H10O2 B1583915 3,4-Dihydro-2H-benzo[b]oxepin-5-one CAS No. 6786-30-7

3,4-Dihydro-2H-benzo[b]oxepin-5-one

Cat. No. B1583915
M. Wt: 162.18 g/mol
InChI Key: KNTMEDNZPJADJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09309265B2

Procedure details

To a solution of 3,4-dihydro-2H-benzo[b]oxepin-5-one (3.10 g, 12.8 mmol) in diethyl ether at 0° C., bromine (625 μl, 12.2 mmol) was added and stirred for 2.5 hours, gradually raising the temperature to room temperature. Purification on silica and triturating using diethyl ether and hexanes gave 4-bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
625 μL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[C:3]2[CH:9]=[CH:10][CH:11]=[CH:12][C:2]1=2.[Br:13]Br>C(OCC)C>[Br:13][CH:5]1[CH2:6][CH2:7][O:1][C:2]2[CH:12]=[CH:11][CH:10]=[CH:9][C:3]=2[C:4]1=[O:8]

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
O1C2=C(C(CCC1)=O)C=CC=C2
Name
Quantity
625 μL
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification on silica
CUSTOM
Type
CUSTOM
Details
triturating

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC1C(C2=C(OCC1)C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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